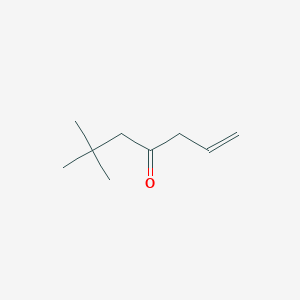
6,6-Dimethylhept-1-en-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Dimethylhept-1-en-4-one is an organic compound with the molecular formula C9H16O It is a ketone with a unique structure characterized by a double bond at the first carbon and two methyl groups at the sixth carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 6,6-Dimethylhept-1-en-4-one involves the reaction of t-butylacetylene with a proton-extracting agent, such as an organometallic compound or metallic lithium, to form t-butylacetylide. This intermediate is then reacted with acrolein at temperatures between -40°C to +20°C, followed by quenching the reaction mixture and isolating the product .
Industrial Production Methods
The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and batch-flow hybrid processes can enhance the efficiency and scalability of the production .
Analyse Chemischer Reaktionen
Types of Reactions
6,6-Dimethylhept-1-en-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in the compound allows for various substitution reactions, including halogenation and hydrohalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
6,6-Dimethylhept-1-en-4-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: It is a key intermediate in the production of antifungal drugs such as terbinafine.
Wirkmechanismus
The mechanism of action of 6,6-Dimethylhept-1-en-4-one in biological systems involves its interaction with specific enzymes and metabolic pathways. For instance, in the synthesis of terbinafine, the compound acts as a precursor that undergoes further chemical transformations to produce the active antifungal agent. The molecular targets include enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,6-Dimethylhept-1-en-4-yn-3-ol: An intermediate in the synthesis of terbinafine with a similar structure but an additional hydroxyl group and triple bond.
6,6-Dimethylhept-2-en-4-yn-3-ol: Another related compound with a different position of the double bond.
Uniqueness
6,6-Dimethylhept-1-en-4-one is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its role as an intermediate in the synthesis of important pharmaceuticals like terbinafine highlights its significance in medicinal chemistry .
Eigenschaften
Molekularformel |
C9H16O |
|---|---|
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
6,6-dimethylhept-1-en-4-one |
InChI |
InChI=1S/C9H16O/c1-5-6-8(10)7-9(2,3)4/h5H,1,6-7H2,2-4H3 |
InChI-Schlüssel |
LRHMRBMZURMASY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(=O)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine](/img/structure/B13078319.png)
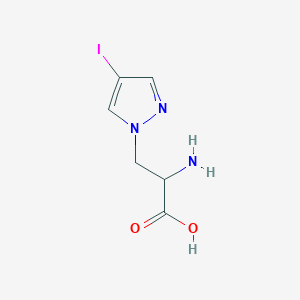
![7-(Dimethoxymethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13078328.png)
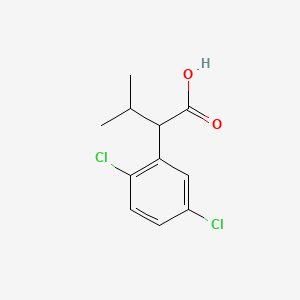
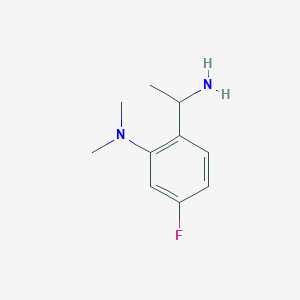
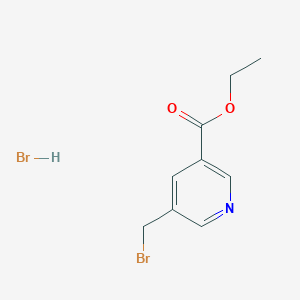
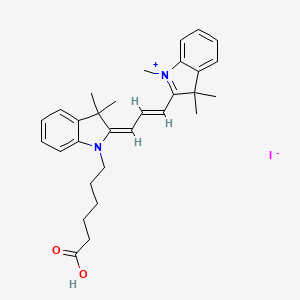

![4-Ethyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13078381.png)
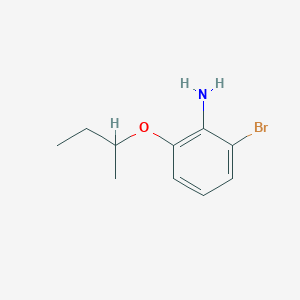
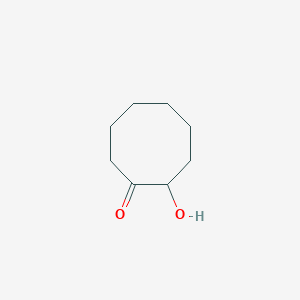

![4-(2-((1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)amino)-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzonitrile](/img/structure/B13078387.png)
